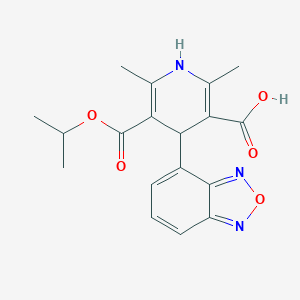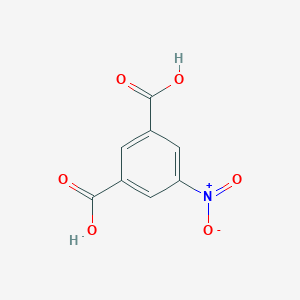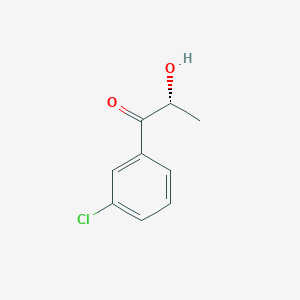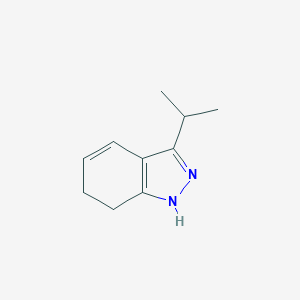
去甲异拉地平
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Demethyl Isradipine is a derivative of Isradipine, which is a calcium antagonist . It is used for oral administration in capsules .
Synthesis Analysis
Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .
Molecular Structure Analysis
Isradipine is an isopropyl ester, a methyl ester, a dihydropyridine, and a benzoxadiazole . It belongs to the dihydropyridine (DHP) class of calcium channel blockers (CCBs), the most widely used class of CCBs . It is structurally related to felodipine, nifedipine, and nimodipine and is the most potent calcium-channel blocking agent of the DHP class .
Chemical Reactions Analysis
Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as a vasodilator with antihypertensive properties . A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment .
科学研究应用
经皮给药系统
去甲异拉地平已被探索用于经皮给药系统。 这种非侵入性方法包括将贴剂粘附到皮肤上,使药物能够直接被吸收到血流中,绕过胃肠道 . 这种方法可以提高患者的依从性,提高生物利用度,并可以轻松终止治疗。 研究表明,使用 Eudragit 等天然聚合物可以控制去甲异拉地平的释放速率,使其成为治疗高血压等疾病的可行选择 .
口服速溶薄膜
另一个创新的应用是在口服速溶薄膜 (OFDFs) 的开发中。 这些是薄片,在口腔中迅速溶解,提供立即的药物吸收,并避免首过代谢 . 去甲异拉地平可以与羟丙基-β-环糊精络合,以提高其溶解度和溶解速度,使其适合制成 OFDFs。 这种给药形式对吞咽困难或需要快速起效的患者尤其有利 .
神经影像探针
在神经影像领域,去甲异拉地平已被用于开发正电子发射断层扫描 (PET) 探针。 这些探针可以帮助可视化大脑中的钙通道,这对于理解各种神经疾病至关重要 . 开发去甲异拉地平的碳-11 同位素类似物,可以对钙通道的分布和密度进行非侵入性研究 .
作用机制
Target of Action
Demethyl Isradipine primarily targets L-type calcium channels . These channels are crucial for the influx of calcium ions into cardiac and arterial smooth muscle cells . By binding to these channels with high affinity and specificity, Demethyl Isradipine inhibits calcium flux, thereby affecting the contractile activity of these cells .
Mode of Action
Demethyl Isradipine’s mode of action involves inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction . By inhibiting the initial influx of calcium, Demethyl Isradipine decreases the contractile activity of arterial smooth muscle cells, resulting in vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by Demethyl Isradipine is the calcium signaling pathway . By inhibiting the influx of calcium ions, Demethyl Isradipine disrupts the normal functioning of this pathway, leading to decreased muscle contractility and subsequent vasodilation .
Pharmacokinetics
Demethyl Isradipine exhibits a complex pharmacokinetic profile. It is extensively metabolized in the liver via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is approximately 97% bound to plasma proteins, predominantly α1-acid glycoprotein . The compound’s apparent oral clearance and area under the concentration-time curve are used as estimates of its exposure .
Result of Action
The primary result of Demethyl Isradipine’s action is the reduction of blood pressure . By inhibiting the influx of calcium ions and decreasing the contractile activity of arterial smooth muscle cells, Demethyl Isradipine causes vasodilation, which leads to a decrease in arterial pressure .
Action Environment
The action of Demethyl Isradipine can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 isoenzyme can affect the metabolism and hence the efficacy of Demethyl Isradipine . Additionally, factors such as age and hepatic function can also influence the pharmacokinetics of the compound .
安全和危害
Isradipine is toxic if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling Isradipine, it is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection/hearing protection, and avoid release to the environment .
未来方向
There is a need for research focused on understanding the natural history, developmental trajectory, and pathophysiology of psychiatric disorders to identify new molecular and circuit-based targets . Looking to the future, a vision of precision psychiatry is emerging, taking advantage of advances in genetics, digital technology, and multimodal biomarkers to accelerate the development of next-generation therapies for individuals .
生化分析
Biochemical Properties
Demethyl Isradipine acts on calcium channels present on cardiac and vascular tissues and inhibits the inflow of calcium resulting in vasodilatation . It interacts with various enzymes and proteins, particularly those involved in the regulation of blood pressure and heart function . The nature of these interactions is primarily inhibitory, as Demethyl Isradipine blocks the activity of calcium channels to reduce blood pressure .
Cellular Effects
Demethyl Isradipine has significant effects on various types of cells and cellular processes. It influences cell function by altering calcium influx, which can impact cell signaling pathways, gene expression, and cellular metabolism . By inhibiting calcium channels, Demethyl Isradipine can affect the contraction of cardiac and vascular smooth muscle cells, leading to a decrease in blood pressure .
Molecular Mechanism
The molecular mechanism of action of Demethyl Isradipine involves binding to and inhibiting L-type calcium channels, which are primarily found in cardiac and vascular smooth muscle cells . This inhibition prevents the influx of calcium ions into these cells, leading to relaxation of the muscle cells and vasodilation . This mechanism can also lead to changes in gene expression related to blood pressure regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Demethyl Isradipine have been observed to change over time. Studies have shown that it has a terminal half-life of about 2.8 hours after intravenous administration . This suggests that the compound is relatively stable in the body over short periods of time .
Dosage Effects in Animal Models
The effects of Demethyl Isradipine in animal models have been shown to vary with different dosages. Higher doses of the compound have been associated with more pronounced antihypertensive effects .
Metabolic Pathways
Demethyl Isradipine is involved in various metabolic pathways related to blood pressure regulation. It interacts with enzymes and cofactors involved in these pathways, particularly those related to calcium ion transport .
Transport and Distribution
Demethyl Isradipine is transported and distributed within cells and tissues via various mechanisms. It is believed to interact with transporters or binding proteins that facilitate its movement across cell membranes .
Subcellular Localization
It is believed to be primarily located in the cytoplasm, where it can interact with calcium channels on the cell membrane .
属性
IUPAC Name |
4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-propan-2-yloxycarbonyl-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-8(2)25-18(24)14-10(4)19-9(3)13(17(22)23)15(14)11-6-5-7-12-16(11)21-26-20-12/h5-8,15,19H,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLUMMRKXUTNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88977-30-4 |
Source


|
| Record name | 4-(2,1,3-Benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088977304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,1,3-BENZOXADIAZOL-4-YL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(1-METHYLETHYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OX6T789B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)










![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
